Benzyl-2,3,4,5,6-d5 chloride
Overview
Description
Benzyl-2,3,4,5,6-d5 chloride, also known as α-Chlorotoluene-2,3,4,5,6-d5, is a chemical compound with the linear formula C6D5CH2Cl . It has a molecular weight of 131.61 . This compound is used as a labelled isotope of Benzyl Chloride .
Molecular Structure Analysis
The molecular structure of Benzyl-2,3,4,5,6-d5 chloride is represented by the SMILES string [2H]c1c([2H])c([2H])c(CCl)c([2H])c1[2H] and the InChI 1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D .Chemical Reactions Analysis
Benzyl chloride, a related compound, is known to be an alkylating agent. It reacts with water in a hydrolysis reaction to form benzyl alcohol and hydrochloric acid . It’s plausible that Benzyl-2,3,4,5,6-d5 chloride may exhibit similar reactivity.Physical And Chemical Properties Analysis
Benzyl-2,3,4,5,6-d5 chloride has a refractive index of n20/D 1.538 (lit.), a boiling point of 177-181 °C (lit.), a melting point of -43 °C (lit.), and a density of 1.144 g/mL at 25 °C .Scientific Research Applications
Chemical Synthesis
Benzyl-2,3,4,5,6-d5 chloride is often used in chemical synthesis . It is a deuterated compound, meaning it contains the isotope deuterium (D), which can be useful in reactions where the tracking of atoms through a reaction is required .
NMR Spectroscopy
Due to its deuterated nature, Benzyl-2,3,4,5,6-d5 chloride can be used in Nuclear Magnetic Resonance (NMR) spectroscopy . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei and provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules .
Free Radical Reactions
Benzyl-2,3,4,5,6-d5 chloride can participate in free radical reactions . For example, it can undergo free radical bromination, a reaction that involves the substitution of a hydrogen atom by a bromine atom in the presence of light or heat .
Nucleophilic Substitution Reactions
This compound can also undergo nucleophilic substitution reactions . In these reactions, a nucleophile (an electron-rich species) replaces a group or atom in a molecule . The benzylic position of Benzyl-2,3,4,5,6-d5 chloride is particularly reactive due to the stability provided by the adjacent aromatic ring .
Catalysis
Benzyl-2,3,4,5,6-d5 chloride can act as a catalyst in certain reactions . For instance, it can catalyze the addition of aliphatic and heterocyclic aldehydes to α,β-unsaturated ketones, nitriles, and esters .
Halogen Exchange Reactions
The compound can play a role in halogen exchange reactions . These reactions involve the replacement of one halogen atom by another in a molecule .
Safety and Hazards
Benzyl-2,3,4,5,6-d5 chloride is classified as a toxic and corrosive substance . It has hazard statements including H226, H302, H315, H317, H318, H331, H335, H350, and H373 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-(chloromethyl)-2,3,4,5,6-pentadeuteriobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXMKQUNVWSEMD-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCl)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583856 | |
Record name | 1-(Chloromethyl)(~2~H_5_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-2,3,4,5,6-d5 chloride | |
CAS RN |
68661-11-0 | |
Record name | 1-(Chloromethyl)(~2~H_5_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 68661-11-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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